24,25-Dihydroxyfusidic acid is a synthetic derivative of fusidic acid, characterized by its chemical formula and a molecular weight of 550.7 g/mol. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly in treating skin diseases and certain types of leukemia and tumors. It has garnered attention for its role in cellular signaling pathways and gene expression modulation, making it a valuable subject of study in both biological and pharmaceutical research .
24,25-Dihydroxyfusidic acid is classified as a steroid-like compound due to its structural features that resemble steroid hormones, although it does not exhibit typical steroid pharmacological activities such as hormonal or anti-inflammatory effects. It falls under the category of antibiotics due to its mechanism of action against bacterial protein synthesis .
The synthesis of 24,25-dihydroxyfusidic acid typically involves hydrogenation reactions. One common method includes the palladium-catalyzed hydrogenation of fusidic acid, where the double bond between carbon atoms 24 and 25 is reduced, resulting in the formation of the dihydroxy derivative. This reaction is performed under controlled conditions to ensure high yields and purity of the product .
The molecular structure of 24,25-dihydroxyfusidic acid features multiple hydroxyl groups that contribute to its biological activity. The detailed structural formula can be represented as follows:
24,25-Dihydroxyfusidic acid can undergo various chemical reactions:
The outcomes of these reactions depend on specific conditions such as temperature and solvent choice. For instance:
The mechanism of action for 24,25-dihydroxyfusidic acid is primarily linked to its ability to inhibit bacterial protein synthesis. It interferes with the transfer of amino acids from aminoacyl-transfer RNA to ribosomes during protein synthesis. This inhibition can be bacteriostatic or bactericidal depending on the concentration used and the type of bacteria involved .
Research indicates that this compound may also modulate gene expression through interactions with specific cellular pathways involved in inflammation and immune response .
Key chemical properties include:
24,25-Dihydroxyfusidic acid has several applications in scientific research:
This compound continues to be an important subject for further research into its potential benefits and applications across various fields including medicine and biochemistry.
Fusidic acid (FA), a naturally occurring tetracyclic triterpenoid, was first isolated in 1960 from the fungus Fusidium coccineum [4] [6]. Structurally classified as a steroidal antibiotic due to its chair-boat-chair conformation (Figure 1A,B), it uniquely lacks cross-resistance with other antibiotic classes by targeting bacterial elongation factor G (EF-G) [1] [6]. FA inhibits protein synthesis by stabilizing the EF-G-GDP complex post-GTP hydrolysis, blocking ribosomal translocation and recycling [1] [6]. Clinically introduced in 1962, it became a cornerstone for treating staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA), with topical and systemic formulations widely adopted in Europe and Asia [4] [6]. Despite its narrow spectrum—primarily against Gram-positive bacteria like Staphylococcus spp. and Streptococcus pyogenes—FA’s high bioavailability (>90%) and long half-life (10–14 hours) underscored its therapeutic utility [1] [6]. However, resistance emerged via chromosomal mutations (fusA gene encoding EF-G) or plasmid-borne protective proteins (fusB, fusC, fusD), limiting its monotherapy applications [1] [8].
Feature | Chemical Significance |
---|---|
Tetracyclic scaffold | Chair-boat-chair conformation distinct from natural steroids [1] |
C3/C11 hydroxyl groups | Essential for EF-G binding; modification reduces activity [2] [6] |
C17–C20 double bond | Z-configuration critical for antibacterial potency [6] [9] |
C21 carboxylic acid | Required for target engagement; esterification ablates activity [2] [6] |
24,25-Dihydroxyfusidic acid (24,25-diOH-FA) represents a strategically engineered derivative designed to overcome limitations of native FA. Its synthesis involves two primary routes:
Pharmacological enhancements include:
Table 2: Comparative Antibacterial Activity of FA Derivatives
Compound | MIC vs. MRSA (μg/mL) | MIC vs. FA-Resistant S. aureus | Resistance Frequency |
---|---|---|---|
Fusidic Acid (FA) | 0.12–0.25 | >256 | 1 × 10⁻⁶ |
24,25-Dihydroxy-FA | 0.25–0.5 | 64 | 5 × 10⁻⁹ |
17(S),20(S)-Methano-FA | 0.25 | >256 | 1 × 10⁻⁷ |
C21-Triazole-FA | 0.78 | 128 | ND |
Table 3: Synthesis Methods for 24,25-Dihydroxyfusidic Acid
Method | Reagents/Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|
Chemical Dihydroxylation | OsO₄, NMO, acetone/H₂O, 25°C | 65 | syn addition |
Microbial Transformation | Cunninghamella spp., 72h, 28°C | 42 | syn addition |
Semisynthesis | FA epoxide hydrolysis, pH 10 | 30 | Variable |
Structural optimization of FA derivatives like 24,25-diOH-FA addresses two critical resistance mechanisms:
Target-Site Mutations
Mutations in fusA (e.g., F88L, L461K) displace FA from EF-G’s hydrophobic pocket, increasing MICs to >256 μg/mL [1] [9]. 24,25-diOH-FA mitigates this by:
Protective Protein Overexpression
Plasmid-encoded proteins (e.g., FusB) dissociate FA from EF-G-GDP [1] [2]. 24,25-diOH-FA counteracts this via:
Computational modeling validates these advantages: Free energy calculations (MM/PBSA) show 24,25-diOH-FA binds wild-type EF-G with ΔG = −204.7 kJ/mol, outperforming FA (−165.8 kJ/mol) and mutants [9].
Resistance Mechanism | Effect on FA | 24,25-diOH-FA Countermeasure |
---|---|---|
fusA mutations (e.g., F88L) | Loss of hydrophobic contacts | Additional H-bonds with domain I residues |
FusB/FusD proteins | EF-G/FA complex dissociation | Steric blockade of protective protein binding |
fusC plasmid acquisition | Ribosome shielding | Unaffected (same EF-G binding site) |
Efflux pump upregulation | Reduced intracellular concentration | Lower logP limits AcrAB affinity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7